Sodium glyoxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

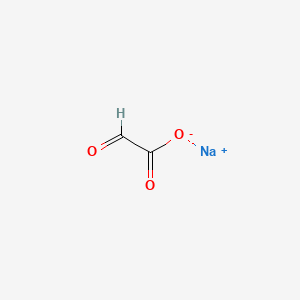

Sodium glyoxylate is an organic sodium salt that is the monosodium salt of glyoxylic acid. It has a role as a Saccharomyces cerevisiae metabolite, a human metabolite, a mouse metabolite and an Escherichia coli metabolite. It contains a glyoxylate.

Aplicaciones Científicas De Investigación

Medical Applications

1.1 Cyanide Antidote

Recent studies have highlighted the potential of sodium glyoxylate as an effective antidote against cyanide poisoning. In a swine model, the administration of this compound significantly improved survival rates (83% survival in treated animals compared to 12% in controls) and ameliorated biochemical effects of cyanide intoxication. The treatment restored metabolic profiles and physiological parameters, including arterial oxygenation and pH levels, demonstrating its efficacy as a countermeasure against cyanide toxicity .

1.2 Detoxification Mechanism

This compound's detoxification properties are linked to its ability to reverse redox imbalances caused by cyanide exposure. It forms cyanohydrins through reactions with cyanide, which may contribute to its protective effects . This mechanism is essential for developing novel therapeutic approaches for cyanide poisoning.

Biochemical Applications

2.1 Glyoxylate Cycle Studies

This compound plays a crucial role in the glyoxylate cycle, particularly in certain microorganisms like cyanobacteria. This cycle allows these organisms to assimilate acetate and survive on even-chain fatty acids . Understanding this cycle can provide insights into metabolic pathways that could be targeted for biotechnological applications.

2.2 Role in Oxidative Stress Response

Research indicates that this compound is involved in the oxidative stress response within bacterial systems. Its presence aids in maintaining cellular redox balance, which is vital for microbial survival under stress conditions . This property could be leveraged in developing stress-resistant microbial strains for industrial applications.

Industrial Applications

3.1 Synthesis of Chemical Compounds

This compound is utilized in the synthesis of various chemical compounds, including flavors and fragrances such as vanillin and ethyl vanillin. Its role as an intermediate in organic synthesis highlights its importance in the chemical industry .

3.2 Electrochemical Synthesis

Innovative methods for producing this compound via electrolysis have been developed, enhancing efficiency and reducing environmental impact compared to traditional methods. This process involves coupling reverse osmosis with electrolysis, leading to higher concentration solutions that improve current efficiency during production .

Table 1: Efficacy of this compound as a Cyanide Antidote

| Parameter | Control (Saline) | This compound (10 mg/kg) |

|---|---|---|

| Survival Rate | 12% | 83% |

| Arterial Oxygenation (mmHg) | Low | Normalized |

| pH Levels | Acidic | Normalized |

Table 2: Comparison of Glyoxylate Cycle Activity in Microorganisms

| Organism | Glyoxylate Cycle Presence | Key Metabolites Produced |

|---|---|---|

| Cyanobacteria | Yes | Acetate |

| E. coli | No | Not applicable |

Análisis De Reacciones Químicas

Production of Sodium Glyoxylate

This compound can be produced by neutralizing glyoxylic acid with either sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3). This process results in a stable sodium salt that is highly soluble in water.

Glyoxylic Acid NaOH NaHCO3→Sodium Glyoxylate

Condensation Reactions

This compound can undergo condensation reactions with various aldehydes and ketones, leading to the formation of larger organic molecules.

Cyanide-Catalyzed Dimerization

Under alkaline conditions, this compound can undergo cyanide-catalyzed dimerization to form meso- and dl- tartrates .

Reaction with DHF

This compound reacts with dihydroxyfumarate (DHF) to produce tartrates, even in the absence of cyanide. In a mixture of NaOH and LiOH, this reaction becomes homogeneous, yielding tartrates with high efficiency .

Photochemical Reactions

Photodissociation and thermal decomposition of glyoxylic acid (the acid form of glyoxylate) primarily produce carbon dioxide (CO2) and formaldehyde (CH2O), with minor amounts of carbon monoxide (CO) and hydrogen (H2. In aqueous solutions, photolysis yields products such as CO2, CO, formic acid, oxalic acid, and tartaric acid .

Role in CO2 Formation

In salt clusters, glyoxylate can form CO2⋅−, which involves breaking the C–C bond .

Interactions with Indoles

This compound can interact with indoles, leading to the formation of new compounds under basic conditions.

Biological Activities

-

Metabolic Pathways : this compound is involved in metabolic pathways, particularly in amino acid metabolism. It participates in the conversion of glycine to glyoxylate, a significant process in various biochemical contexts.

-

Retinal Health : this compound may influence retinal health through its interaction with melanin and sodium iodate, enhancing the conversion of glycine into glyoxylate.

Comparison with Similar Compounds

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Glyoxylic Acid | C2H2O3 | Precursor to this compound; more reactive. |

| Sodium Formate | HCOONa | Simpler carboxylic acid salt; used in similar applications. |

| Sodium Acetate | CH3COONa | Commonly used buffer; structurally similar but less reactive than this compound. |

| Sodium Oxalate | NaOOC−COONa | A dicarboxylic acid salt; used in similar chemical contexts but has different properties. |

This compound's reactivity in condensation reactions and its role in metabolic processes distinguish it from compounds like sodium formate and sodium acetate.

Q & A

Basic Research Questions

Q. How is sodium glyoxylate synthesized and detected in prebiotic chemistry experiments?

this compound is implicated in the "glyoxylate scenario," where hydrogen cyanide (HCN) polymers are proposed as precursors for prebiotic molecules. Experimental approaches involve synthesizing HCN polymers under simulated prebiotic conditions (e.g., aqueous aerosols) and analyzing products via gas chromatography–mass spectrometry (GC-MS) . This method identifies glyoxylic acid, amino acids, and N-heterocycles in soluble and insoluble HCN polymers, validating glyoxylate’s role in early metabolic systems .

Q. What role does this compound play in microbial metabolic pathways?

In microbial systems, this compound is a critical intermediate in pathways like the glyoxylate shunt (bypassing CO₂-producing steps of the TCA cycle) and the ethylmalonyl-CoA pathway . For example, Methylobacterium extorquens AM1 uses the ethylmalonyl-CoA pathway to regenerate glyoxylate during one-carbon (C1) assimilation. Methodologies like ¹³C isotopomer labeling and mass spectrometry track glyoxylate flux, enabling precise mapping of metabolic networks .

Q. What methodologies are used to quantify glyoxylate in enzyme kinetic studies?

Enzyme-substrate interactions involving glyoxylate (e.g., with malate synthase or glyoxylate carboligase) are studied using small-angle X-ray scattering (SAXS) and UV/vis spectroscopy . SAXS detects structural changes in enzyme-ligand complexes, while spectrophotometric assays monitor substrate depletion or product formation. This compound concentrations in these experiments typically range from 50–90 mM to ensure saturation kinetics .

Advanced Research Questions

Q. How do hydration and sodium ions influence the photochemical behavior of this compound in atmospheric studies?

Hydration significantly increases photodissociation cross-sections of this compound clusters by orders of magnitude. Experimental setups like infrared multiple photon dissociation (IRMPD) and UV/vis photodissociation reveal that water shifts relaxation pathways from fluorescence to internal conversion. Quantum chemical calculations (e.g., DFT) model dihedral angle changes (70° to planar) and electronic transitions (S₁→S₀ and S₂→S₀), though discrepancies exist between experimental and computational hydration effects .

Q. What advanced computational and experimental approaches resolve contradictions in glyoxylate photodissociation data?

Discrepancies arise when hydration increases photodissociation yields experimentally but is not replicated computationally. A proposed explanation involves differential quantum yields for fluorescence vs. internal conversion in hydrated clusters. To address this, researchers recommend anionic or doubly charged cluster experiments and time-resolved spectroscopy to probe relaxation dynamics. Cross-validation with ab initio molecular dynamics could refine theoretical models .

Q. How can isotopic labeling and flux analysis tools like SUMOFLUX elucidate glyoxylate’s role in central carbon metabolism?

SUMOFLUX , a ¹³C metabolic flux ratio analysis tool, resolves glyoxylate shunt activity in E. coli by combining global isotopomer balancing with in silico simulations . For example, wild-type E. coli exhibits 16 ± 10% glyoxylate shunt flux, while Δpgi mutants show 32 ± 15%. Experimental design optimizes tracer selection (e.g., 20% [U-¹³C] glucose) and leverages density plots to validate flux ratios against in silico predictions .

Q. Methodological Considerations

- Prebiotic Synthesis : Use aerosol reactors to simulate prebiotic conditions and GC-MS for product identification .

- Photochemical Studies : Pair IRMPD/UV-vis experiments with conical intersection calculations to map dissociation pathways .

- Metabolic Flux Analysis : Validate glyoxylate shunt activity via ¹³C positional enrichment in glycine (NMR) or SUMOFLUX simulations .

Propiedades

Número CAS |

2706-75-4 |

|---|---|

Fórmula molecular |

C2HNaO3 |

Peso molecular |

96.02 g/mol |

Nombre IUPAC |

sodium;oxaldehydate |

InChI |

InChI=1S/C2H2O3.Na/c3-1-2(4)5;/h1H,(H,4,5);/q;+1/p-1 |

Clave InChI |

SOEVVANXSDKPIY-UHFFFAOYSA-M |

SMILES |

C(=O)C(=O)[O-].[Na+] |

SMILES canónico |

C(=O)C(=O)[O-].[Na+] |

Key on ui other cas no. |

2706-75-4 |

Pictogramas |

Irritant |

Números CAS relacionados |

298-12-4 (Parent) |

Sinónimos |

glyoxalic acid glyoxylate glyoxylic acid glyoxylic acid, 14C2-labeled glyoxylic acid, 2-(14)C-labeled glyoxylic acid, calcium salt glyoxylic acid, sodium salt glyoxylic acid, sodium salt, 14C-labeled glyoxylic acid, sodium salt, 2-(14)C-labeled |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.